molecular formula C15H24N2O2 B10802916 N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide

Cat. No.: B10802916
M. Wt: 264.36 g/mol
InChI Key: ZXCCYUWGIQEJMH-UHFFFAOYSA-N
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Description

N-(tricyclo[3.3.1.1³,⁷]dec-1-yl)morpholine-4-carboxamide is a carboxamide derivative featuring a rigid tricyclodecane (adamantane) scaffold linked to a morpholine ring. The adamantane moiety (C₁₀H₁₅) is a highly stable, diamondoid hydrocarbon with a spherical geometry and a diameter of ~7 Å, enabling unique host-guest interactions with β-cyclodextrin (β-CD) cavities . The morpholine carboxamide group introduces hydrogen-bonding capabilities and polarity, influencing solubility and pharmacological activity. This compound’s structural hybridity positions it as a candidate for drug development, particularly in areas requiring enhanced lipophilicity or molecular recognition.

Properties

IUPAC Name

N-(1-adamantyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYUWGIQEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide typically involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with morpholine-4-carboxamide under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing compounds.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
N-(tricyclo[3.3.1.1³,⁷]dec-1-yl)morpholine-4-carboxamide C₁₅H₂₂N₂O₂ 274.35 Adamantane, morpholine carboxamide Tricyclodecane backbone
N-((4-Chlorophenyl)(3,4-dimethoxyphenyl)methyl)morpholine-4-carboxamide (11c) C₂₀H₂₃ClN₂O₄ 390.86 Morpholine carboxamide, aryl groups 4-Chlorophenyl, 3,4-dimethoxyphenyl
Tricyclo[3.3.1.1³,⁷]decan-1-amine (Compound J) C₁₀H₁₇N 151.25 Adamantane, primary amine Amine group at C1 position
Tricyclo[3.3.1.1³,⁷]dec-1-yloxy (Adc) C₁₀H₁₅O 151.23 Adamantane, ether linkage Oxygen atom at C1 position

Key Observations :

  • The adamantane core is retained in the target compound and analogs (J, Adc), but functionalization differs: carboxamide (target), amine (J), and ether (Adc).
  • Compound 11c replaces the adamantane with a bis-aryl methyl group, introducing aromatic chlorinated and methoxylated substituents .

Physicochemical Properties

Table 2: Physicochemical Comparisons
Compound LogP* Solubility (aq.) Melting Point (°C) Stability
Target compound ~3.5 Low Not reported High (adamantane)
11c ~2.8 Moderate 90–93 Moderate
Compound J ~2.1 High Not reported Moderate
Adc ~3.0 Low Not reported High

*Estimated using fragment-based methods.

Analysis :

  • The adamantane group in the target compound increases lipophilicity (LogP ~3.5) compared to 11c (LogP ~2.8), which benefits membrane permeability but reduces aqueous solubility.
  • Compound J’s primary amine enhances solubility due to protonation in acidic environments .

Host-Guest Interaction Potential

  • Adamantane’s 7 Å diameter allows inclusion complexation with β-CD, improving solubility or controlled release . This property is absent in 11c but shared with Adc and Compound J.

Biological Activity

N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide is a synthetic compound notable for its unique structural features, including a morpholine ring and a tricyclic decane moiety. This compound belongs to the class of morpholine derivatives, which have been recognized for their diverse biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Chemical Formula : C_{13}H_{19}N_{1}O_{2}
  • Molecular Weight : Approximately 219.31 g/mol
  • Structural Features : The compound features a tricyclic structure that may enhance its interaction with biological targets, potentially leading to improved efficacy compared to simpler morpholine compounds.

Biological Activity Overview

This compound has shown significant biological activity across various studies, particularly in the following areas:

  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroactive Properties : Its unique structure may allow it to interact with neurotransmitter systems, indicating potential applications in neurological disorders.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors involved in pain signaling pathways and neurotransmitter modulation. For instance, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes critical to pain and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-Tricyclo[3.3.1.1(3,7)]dec-1-yl-1-pyrrolidineacetamidePyrrolidine ring instead of morpholinePotential analgesic effectsDifferent ring structure affects receptor binding
Tricyclo(3.3.1.1(3,7))decan-1-amineAmine functional groupNeuroactive propertiesLacks carboxamide functionality
N-propan-2-yladamantan-1-amineAdamantane core structureAntiviral activityUnique carbon framework enhances stability

The distinct combination of the tricyclic core with the morpholine group in this compound imparts unique pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Research into the biological activity of this compound is ongoing, with several studies focusing on its pharmacological potential:

  • Analgesic Studies : In vitro assays have demonstrated that derivatives of morpholine compounds exhibit varying levels of analgesic activity through modulation of pain pathways.
  • Neuropharmacological Research : Investigations into the effects on neurotransmitter systems suggest that this compound may influence serotonin and dopamine pathways, indicating potential use in treating mood disorders.
  • Cancer Research : Some studies have explored the anti-proliferative effects of similar compounds on cancer cell lines, suggesting that this compound could be evaluated for anticancer properties.

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